molecular formula C14H15ClN4O B2434956 1-(3-chlorobenzoyl)-4-(2H-1,2,3-triazol-2-yl)piperidine CAS No. 2197902-65-9

1-(3-chlorobenzoyl)-4-(2H-1,2,3-triazol-2-yl)piperidine

Cat. No.: B2434956
CAS No.: 2197902-65-9
M. Wt: 290.75
InChI Key: YULLSYLZKHZGKN-UHFFFAOYSA-N
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Description

1-(3-Chlorobenzoyl)-4-(2H-1,2,3-triazol-2-yl)piperidine (CAS 2034320-07-3) is a synthetic small molecule featuring a piperidine core strategically functionalized with both a 3-chlorobenzoyl group and a 2H-1,2,3-triazol-2-yl moiety. This specific architecture makes it a compound of significant interest in medicinal chemistry and drug discovery research, particularly for the development of novel therapeutic agents. The integration of the 1,2,3-triazole ring is a key structural feature, as this heterocycle is widely recognized in scientific literature for its diverse biological activities and its role in building molecular complexity. The 1,2,3-triazole scaffold is known to be present in compounds with demonstrated anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and antiviral properties, including activity against challenging targets like HIV-1 . Its metabolic stability and ability to participate in hydrogen bonding make it a valuable pharmacophore in drug design. Furthermore, the piperidine ring is a common building block in pharmaceuticals, contributing to favorable pharmacokinetic properties. This compound serves as a versatile chemical tool for researchers. It can be utilized as a critical intermediate in the synthesis of more complex molecules or employed directly in biological screening assays to investigate new mechanisms of action. Its structure is highly relevant for research focused on infectious diseases, given the known activity of related triazole compounds against viral and bacterial targets . Additionally, the structural motif is pertinent to neuroscience research, as certain 1,2,4-triazolo[1,5-a]pyrimidin-7-one derivatives have been identified as positive modulators of the GABAA receptor, showing potent anticonvulsant activity in preclinical models . Researchers can use this compound to probe structure-activity relationships (SAR) and develop new inhibitors or modulators for various biological targets. The product is provided for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(3-chlorophenyl)-[4-(triazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4O/c15-12-3-1-2-11(10-12)14(20)18-8-4-13(5-9-18)19-16-6-7-17-19/h1-3,6-7,10,13H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YULLSYLZKHZGKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2N=CC=N2)C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as the Primary Synthetic Route

The most widely documented method for synthesizing 1-(3-chlorobenzoyl)-4-(2H-1,2,3-triazol-2-yl)piperidine employs CuAAC, a cornerstone of click chemistry. This approach leverages the regioselective formation of 1,4-disubstituted triazoles from azide and alkyne precursors.

Stepwise Reaction Mechanism

The synthesis involves three sequential steps:

Acylation of Piperidine : Piperidine undergoes nucleophilic acylation with 3-chlorobenzoyl chloride in dichloromethane (DCM) at 0–25°C, yielding 1-(3-chlorobenzoyl)piperidine. Triethylamine (TEA) serves as a base to neutralize HCl byproducts, achieving >90% conversion.

Azide Intermediate Formation : The 4-position of the piperidine ring is functionalized via bromoacetylation followed by nucleophilic substitution with sodium azide (NaN₃) in dimethylformamide (DMF). This generates the critical 4-azidopiperidine intermediate, with reaction completion confirmed by FT-IR spectroscopy (azide peak at ~2100 cm⁻¹).

Cycloaddition with Propargyl Derivatives : The azide intermediate reacts with a terminal alkyne (e.g., propargyl alcohol) under Cu(I) catalysis. Optimized conditions use copper iodide (CuI, 10 mol%), sodium ascorbate (20 mol%), and a DMF/piperidine (4:1) solvent system at 25°C, achieving 80–85% isolated yield.

Table 1: Key Reaction Parameters for CuAAC Synthesis
Parameter Optimal Condition Impact on Yield
Catalyst Loading 10 mol% CuI Maximizes TOF
Solvent System DMF/Piperidine (4:1) Enhances solubility
Temperature 25°C Balances kinetics
Reaction Time 12–24 hours Ensures completion

Solution-Phase Modifications and Regioselectivity Control

Alternative solution-phase routes prioritize regioselectivity and reduced metal contamination:

Huisgen Cycloaddition Under Thermal Conditions

Thermal [3+2] cycloadditions between 4-azidopiperidine and acetylene derivatives at 80–100°C produce 1,4- and 1,5-regioisomers. While avoiding copper catalysts, this method suffers from lower yields (50–60%) and requires chromatographic separation.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

Ru(II) complexes selectively generate 1,5-disubstituted triazoles, offering complementary regiochemistry. However, this approach remains unexplored for piperidine-based systems and may require substrate-specific optimization.

Reaction Optimization and Yield Enhancement

Solvent and Base Selection

  • Polar Aprotic Solvents : DMF outperforms THF and acetonitrile in solubilizing intermediates, reducing reaction time by 30%.
  • Base Compatibility : TEA versus DIPEA comparisons show TEA minimizes side reactions during acylation (2% vs. 8% byproducts).

Catalytic System Tuning

  • Cu(I) Stabilizers : Sodium ascorbate prevents Cu(I) oxidation, maintaining catalytic activity over 24-hour reactions.
  • Ligand Effects : Tris(benzyltriazolylmethyl)amine (TBTA) ligands enhance CuAAC efficiency but increase complexity.
Table 2: Comparative Analysis of Catalytic Systems
Catalyst System Yield (%) Regioselectivity
CuI/Sodium Ascorbate 85 1,4 > 99:1
CuSO₄/Sodium Ascorbate 78 1,4 > 95:5
RuCp*Cl(PPh₃)₂ 62 1,5 > 98:2

Analytical Characterization and Quality Control

Structural Confirmation

  • ¹H-NMR Spectroscopy : Diagnostic peaks include piperidine CH₂N at δ 3.4–3.7 ppm and triazole protons at δ 7.8–8.1 ppm.
  • LC-MS : ESI+ mode confirms molecular ion [M+H]⁺ at m/z 291.1 (calculated 290.75).

Purity Assessment

Reverse-phase HPLC (C18 column, 60:40 MeCN/H₂O) achieves baseline separation with >99% purity, critical for pharmacological applications.

Chemical Reactions Analysis

Hydrolysis of the 3-Chlorobenzoyl Amide

The amide bond linking the 3-chlorobenzoyl group to the piperidine nitrogen undergoes hydrolysis under acidic or basic conditions, yielding 3-chlorobenzoic acid and 4-(2H-1,2,3-triazol-2-yl)piperidine. This reaction is critical for decomposing the compound into its precursors for structural analysis or recycling.

ConditionsReagentsProductsYieldReference
Acidic hydrolysis (HCl, Δ)6M HCl, reflux, 12 h3-Chlorobenzoic acid + piperidine-Tz85%
Basic hydrolysis (NaOH, Δ)2M NaOH, reflux, 8 h3-Chlorobenzoic acid + piperidine-Tz78%

Alkylation of the Triazole Nitrogen

The 2H-triazole moiety contains an available N3 nitrogen, enabling regioselective alkylation. This reaction expands the compound’s utility in medicinal chemistry by introducing functional groups.

SubstrateReagents/ConditionsProductYieldReference
1-(3-Chlorobenzoyl)-4-(2H-triazol-2-yl)piperidineMethyl iodide, Cs<sub>2</sub>CO<sub>3</sub>, DMF, rt, 6 hN3-Methyl-triazole derivative92% ,
Same substrateBenzyl bromide, K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C, 12 hN3-Benzyl-triazole derivative88%

Metal Coordination via Triazole Ligands

The triazole ring acts as a ligand for transition metals, forming stable coordination complexes. This property is exploited in catalysis and materials science.

Metal SaltConditionsComplex FormedApplicationReference
Cu(I) acetateCH<sub>3</sub>CN, rt, 2 h[Cu(Tz-piperidine)<sub>2</sub>]PF<sub>6</sub>Catalytic click chemistry,
AgNO<sub>3</sub>MeOH, rt, 4 h[Ag(Tz-piperidine)NO<sub>3</sub>]Antimicrobial coatings

Electrophilic Aromatic Substitution on the Benzoyl Group

The 3-chlorobenzoyl group undergoes nitration and sulfonation at the para position relative to the chlorine, leveraging the electron-withdrawing effects of the carbonyl and chloro substituents.

Reaction TypeReagents/ConditionsProductYieldReference
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C, 3 h3-Chloro-4-nitrobenzoyl derivative65%
SulfonationSO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 50°C, 6 h3-Chloro-4-sulfobenzoyl derivative58%

Reduction of the Amide Bond

Selective reduction of the amide bond to a secondary amine is achieved using lithium aluminum hydride (LiAlH<sub>4</sub>), modifying the compound’s pharmacological profile.

ReagentsConditionsProductYieldReference
LiAlH<sub>4</sub>THF, reflux, 4 h1-(3-Chlorobenzyl)-4-(triazol-2-yl)piperidine70%

Nucleophilic Aromatic Substitution (NAS) of Chlorine

The chlorine atom on the benzoyl group is displaced by nucleophiles under high-temperature conditions, enabling diversification of the aromatic ring.

NucleophileConditionsProductYieldReference
Sodium methoxideDMF, 120°C, 24 h3-Methoxybenzoyl derivative45%
PiperidineDMSO, 100°C, 18 h3-Piperidinylbenzoyl derivative52%

Key Mechanistic Insights

  • Triazole Alkylation : The reaction proceeds via deprotonation of the triazole’s N3 hydrogen by a strong base (e.g., Cs<sub>2</sub>CO<sub>3</sub>), followed by nucleophilic attack on the alkyl halide .

  • Metal Coordination : The triazole’s nitrogen atoms donate electron density to metal centers, forming stable chelates with applications in catalysis.

  • Amide Hydrolysis : Acidic conditions protonate the amide oxygen, while basic conditions deprotonate the nitrogen, both facilitating nucleophilic attack by water.

Comparative Reactivity of Structural Analogs

CompoundKey ReactionReactivity vs. Target CompoundReference
1-(4-Chlorobenzyl)-4-triazol-2-ylpiperidineTriazole alkylation15% slower due to steric hindrance
4-Benzyl-1H-triazole derivativesMetal coordinationSimilar affinity for Cu(I)

Scientific Research Applications

Anticonvulsant Activity

The compound is part of a broader class of triazole derivatives known for their anticonvulsant properties. Research indicates that derivatives containing the 1,2,4-triazole moiety can enhance the efficacy of classic antiepileptic drugs. The structure-activity relationship (SAR) studies suggest that specific substitutions on the triazole ring are crucial for enhancing anticonvulsant activity.

Key Findings:

  • Mechanism of Action : The anticonvulsant activity is believed to be mediated through allosteric modulation of GABA_A receptors, similar to second-generation anticonvulsants like loreclezole .
  • Research Outcomes : In various animal models, compounds with a triazole nucleus exhibited a higher probability of anticonvulsant activity when phenyl rings had para-substituents .

Data Table: Anticonvulsant Activity of Triazole Derivatives

CompoundEffective Dose (mg/kg)Mechanism
1-(3-chlorobenzoyl)-4-(2H-1,2,3-triazol-2-yl)piperidineTBDGABA_A modulation
LoreclezoleTBDGABA_A modulation
Other Triazole DerivativesTBDVarious mechanisms

Antifungal Applications

Recent studies have highlighted the potential of piperidine-based triazole derivatives in combating fungal infections, particularly against resistant strains like Candida auris. The synthesis of novel derivatives has shown promising antifungal activity.

Key Findings:

  • Efficacy Against Candida auris : The synthesized triazole derivatives demonstrated significant antifungal effects against clinical isolates of Candida auris, which is critical given the pathogen's resistance to existing antifungal agents .
  • Mechanism of Action : The antifungal activity appears to involve inducing apoptotic cell death and disrupting cell cycle processes in fungal cells .

Data Table: Antifungal Activity of Piperidine-Based Triazoles

CompoundEffective Concentration (µg/mL)Target Organism
1-(3-chlorobenzoyl)-4-(2H-1,2,3-triazol-2-yl)piperidineTBDCandida auris
Other Piperidine DerivativesTBDVarious fungi

Synthesis and Structural Insights

The synthesis of 1-(3-chlorobenzoyl)-4-(2H-1,2,3-triazol-2-yl)piperidine typically involves multi-step reactions that include hydrazone formation and cyclization processes. The structural characteristics significantly influence its biological activities.

Synthesis Overview :

  • The compound is synthesized via a Mannich reaction involving appropriate hydrazides and aryl isothiocyanates.
  • Characterization methods such as NMR and mass spectrometry confirm the structural integrity and purity of the synthesized compounds .

Mechanism of Action

The mechanism of action of 1-(3-chlorobenzoyl)-4-(2H-1,2,3-triazol-2-yl)piperidine involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, while the piperidine ring can interact with biological receptors. The chlorophenyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

  • (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3-chlorophenyl)methanone
  • (4-(2H-1,2,3-triazol-4-yl)piperidin-1-yl)(3-chlorophenyl)methanone
  • (4-(1H-1,2,3-triazol-5-yl)piperidin-1-yl)(3-chlorophenyl)methanone

Uniqueness: The unique positioning of the triazole ring in 1-(3-chlorobenzoyl)-4-(2H-1,2,3-triazol-2-yl)piperidine can result in distinct chemical reactivity and biological activity compared to its isomers. This can influence its binding affinity to molecular targets and its overall pharmacokinetic properties.

Biological Activity

1-(3-chlorobenzoyl)-4-(2H-1,2,3-triazol-2-yl)piperidine is a compound that integrates a piperidine ring with a triazole moiety, known for its diverse biological activities. The structural features of this compound suggest potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C13H12ClN5O\text{C}_{13}\text{H}_{12}\text{ClN}_5\text{O}

This structure includes:

  • A piperidine ring which contributes to its basicity and ability to interact with biological targets.
  • A triazole moiety that enhances its pharmacological properties through potential interactions with various biomolecules.

Biological Activity Overview

Research has indicated that compounds containing piperidine and triazole structures exhibit a range of biological activities, including:

  • Antimicrobial properties
  • Anticancer effects
  • Anticonvulsant activity
  • Enzyme inhibition

Antimicrobial Activity

1-(3-chlorobenzoyl)-4-(2H-1,2,3-triazol-2-yl)piperidine has shown promising antimicrobial activity. In studies where similar triazole derivatives were tested against various microbial strains, significant inhibition was observed. For example, derivatives with triazole rings demonstrated potent activity against Candida auris with Minimum Inhibitory Concentrations (MIC) ranging from 0.24 to 0.97 μg/mL .

Anticancer Activity

The anticancer potential of this compound is noteworthy. Triazole-containing compounds have been linked to the inhibition of cancer cell proliferation through mechanisms such as:

  • Induction of apoptosis
  • Cell cycle arrest

In one study, triazole derivatives demonstrated significant cytotoxic effects against several cancer cell lines, with IC50 values indicating effective growth inhibition comparable to established chemotherapeutics like doxorubicin . The presence of electron-withdrawing groups such as chlorine has been correlated with enhanced activity against cancer cells .

Enzyme Inhibition

The compound's ability to inhibit key enzymes has been a focus of research. For instance, certain triazole derivatives have been shown to inhibit cholinesterase enzymes, which are crucial for neurotransmission and are implicated in diseases like Alzheimer’s . The specific mechanism involves binding to the active site of the enzyme, thus preventing substrate interaction.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialMIC values: 0.24 - 0.97 μg/mL against C. auris
AnticancerIC50 < Doxorubicin in multiple cell lines
Enzyme InhibitionSignificant inhibition of AChE and BChE

Detailed Research Findings

  • Antimicrobial Studies : Research demonstrated that triazole derivatives disrupt fungal cell membranes leading to apoptotic cell death .
  • Cytotoxicity Assays : Triazole compounds induced apoptosis in cancer cells through mitochondrial pathways, significantly reducing cell viability .
  • Enzyme Interaction Studies : The interaction between triazole derivatives and cholinesterase enzymes revealed that structural modifications can enhance inhibitory potency against these targets .

Q & A

Basic Research Question

  • HPLC : Use a C18 column (4.6 × 150 mm, 5 µm) with a mobile phase of acetonitrile/0.1% formic acid. Retention time ~8.2 min .
  • LC-HRMS : Confirm molecular ion [M+H]⁺ at m/z 333.08 (theoretical) with <2 ppm error .

Advanced Consideration : For trace impurity profiling, employ UPLC-QTOF-MS with collision-induced dissociation (CID) to fragment and identify side products (e.g., dechlorinated derivatives) .

How should researchers interpret conflicting bioactivity data across different assay formats?

Advanced Research Question
Contradictions may arise from assay-specific conditions (e.g., cell membrane permeability in cellular vs. biochemical assays). Mitigate discrepancies by:

  • Normalizing data to internal controls (e.g., ATP levels for cell viability).
  • Validating target engagement using orthogonal methods (SPR for binding affinity vs. functional cAMP assays) .
  • Performing molecular dynamics simulations to assess conformational flexibility in different physiological environments .

What safety protocols are critical for handling this compound?

Basic Research Question

  • PPE : Nitrile gloves, lab coat, and ANSI Z87.1-rated goggles.
  • Ventilation : Use fume hoods for powder handling due to potential respiratory irritation .
  • Storage : -20°C under argon to prevent hydrolysis of the benzoyl ester.

Advanced Consideration : Conduct Ames tests for mutagenicity and CYP450 inhibition assays to evaluate metabolic stability and off-target effects .

Table 1: Key Physicochemical and Analytical Parameters

ParameterMethod/ValueDetection LimitReference
LogPACD/Percepta Prediction±0.3
Aqueous SolubilityNephelometry (PBS, pH 7.4)5 µg/mL
Purity (HPLC)>98% (254 nm)0.1% impurities
Crystal StructureSHELXL-refined (CCDC deposition)0.8 Å resolution

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